molecular formula C17H25N3O3 B13852988 Hydroxy Vildagliptin

Hydroxy Vildagliptin

Cat. No.: B13852988
M. Wt: 319.4 g/mol
InChI Key: JEIYAWJTJHUHED-CZQMONRCSA-N
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Description

Hydroxy Vildagliptin is a derivative of Vildagliptin, an oral anti-hyperglycemic agent belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs. Vildagliptin is primarily used in the management of type 2 diabetes mellitus by inhibiting the inactivation of incretin hormones, thereby enhancing insulin secretion and suppressing glucagon release .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxy Vildagliptin involves the modification of the Vildagliptin moleculeThe reaction typically involves the use of reagents such as chloroacetyl chloride and L-proline in a solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and efficacy of the final product. High-performance liquid chromatography (HPLC) is often used for the assay of Vildagliptin and its derivatives .

Chemical Reactions Analysis

Types of Reactions

Hydroxy Vildagliptin undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group in Vildagliptin can be reduced to form amines.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often employed.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of ethers or esters depending on the nucleophile used.

Scientific Research Applications

Hydroxy Vildagliptin has a wide range of applications in scientific research:

Mechanism of Action

Hydroxy Vildagliptin exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Elevated levels of these hormones enhance insulin secretion from pancreatic beta cells and suppress glucagon release from alpha cells, leading to improved glycemic control .

Comparison with Similar Compounds

Similar Compounds

    Sitagliptin: Another DPP-4 inhibitor used in the management of type 2 diabetes mellitus.

    Saxagliptin: Similar to Vildagliptin, it inhibits DPP-4 and enhances incretin hormone activity.

    Linagliptin: A DPP-4 inhibitor with a longer half-life compared to Vildagliptin.

Uniqueness of Hydroxy Vildagliptin

This compound is unique due to the presence of the hydroxyl group, which may confer additional pharmacokinetic and pharmacodynamic properties. This modification can potentially enhance its efficacy and reduce side effects compared to other DPP-4 inhibitors .

Properties

Molecular Formula

C17H25N3O3

Molecular Weight

319.4 g/mol

IUPAC Name

(2S)-1-[2-[(3,5-dihydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile

InChI

InChI=1S/C17H25N3O3/c18-7-13-2-1-3-20(13)14(21)8-19-15-4-12-5-16(22,9-15)11-17(23,6-12)10-15/h12-13,19,22-23H,1-6,8-11H2/t12?,13-,15?,16?,17?/m0/s1

InChI Key

JEIYAWJTJHUHED-CZQMONRCSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CNC23CC4CC(C2)(CC(C4)(C3)O)O)C#N

Canonical SMILES

C1CC(N(C1)C(=O)CNC23CC4CC(C2)(CC(C4)(C3)O)O)C#N

Origin of Product

United States

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